2-Azabicyclo(3.2.1)octane, 2,3,4,4-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azabicyclo(3.2.1)octane, 2,3,4,4-tetramethyl- is a bioactive chemical.
Scientific Research Applications
Antiarrhythmic and Anesthetic Properties
- A series of derivatives of this compound have demonstrated antiarrhythmic activity in guinea pigs and mice, and local anesthetic effects in rabbits and mice, comparing favorably with lidocaine (Longobardi et al., 1980).
- Similar studies showed that other derivatives also possess antiarrhythmic and local anesthetic properties, suggesting the versatility of these compounds in medical applications (Longobardi et al., 1979).
Synthesis and Structural Studies
- A method has been developed for the synthesis of 4-aryl-functionalized azabicyclo[3.2.1]octanes, indicating the potential for creating diverse derivatives for various applications (Armstrong & Bergmeier, 2017).
- Research on the diastereoselective construction of the 6-oxa-2-azabicyclo[3.2.1]octane scaffold from chiral α-hydroxyaldehyde derivatives opened new routes for asymmetric synthesis of related compounds (Mahía et al., 2017).
Biological and Pharmacological Studies
- Investigation into the structural and conformational aspects of esters derived from these compounds has contributed to understanding their pharmacological potential (Izquierdo et al., 1991).
- The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to tropane alkaloids, demonstrates the significance of these structures in synthesizing biologically active molecules (Rodríguez et al., 2021).
Applications in Organic Synthesis
- The synthesis and reactivity of functionalized 2,8-diheterobicyclo[3.2.1]octanes have been extensively studied due to their presence in various biologically active natural products and their value as versatile building blocks in organic synthesis (Flores & Díez, 2014).
Properties
CAS No. |
64048-83-5 |
---|---|
Molecular Formula |
C11H21N |
Molecular Weight |
167.29 g/mol |
IUPAC Name |
2,3,4,4-tetramethyl-2-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C11H21N/c1-8-11(2,3)9-5-6-10(7-9)12(8)4/h8-10H,5-7H2,1-4H3 |
InChI Key |
HUUKPCNVNYZLFY-UHFFFAOYSA-N |
SMILES |
CC1C(C2CCC(C2)N1C)(C)C |
Canonical SMILES |
CC1C(C2CCC(C2)N1C)(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-Azabicyclo(3.2.1)octane, 2,3,4,4-tetramethyl- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.